molecular formula C9H5ClF7N B13636720 2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

Cat. No.: B13636720
M. Wt: 295.58 g/mol
InChI Key: ZMBHWAMBFSMVAB-UHFFFAOYSA-N
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Description

2-chloro-4-(heptafluoropropan-2-yl)aniline is a chemical compound characterized by the presence of a chloro group and a heptafluoropropan-2-yl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(heptafluoropropan-2-yl)aniline typically involves the introduction of the heptafluoropropan-2-yl group onto an aniline derivative. One common method involves the reaction of 2-chloroaniline with heptafluoropropane under specific conditions to achieve the desired substitution. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(heptafluoropropan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while oxidation can produce nitro derivatives .

Scientific Research Applications

2-chloro-4-(heptafluoropropan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(heptafluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The presence of the heptafluoropropan-2-yl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways involved in chemical signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(heptafluoropropan-2-yl)aniline is unique due to the combination of the chloro and heptafluoropropan-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C9H5ClF7N

Molecular Weight

295.58 g/mol

IUPAC Name

2-chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

InChI

InChI=1S/C9H5ClF7N/c10-5-3-4(1-2-6(5)18)7(11,8(12,13)14)9(15,16)17/h1-3H,18H2

InChI Key

ZMBHWAMBFSMVAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)Cl)N

Origin of Product

United States

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